2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid
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Overview
Description
2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid is an organic compound that features both hydroxyl and nitro functional groups attached to a benzoyl amino benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid typically involves a multi-step processThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde .
Scientific Research Applications
2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Shares the nitro group but lacks the hydroxyl and amino functionalities.
Benzoic acid: Lacks both the nitro and hydroxyl groups, making it less reactive.
2-Aminobenzoic acid: Contains an amino group but lacks the nitro and hydroxyl groups
Uniqueness
2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
CAS No. |
7501-39-5 |
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Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-[hydroxy-(2-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(9-5-1-4-8-12(9)16(21)22)15(20)11-7-3-2-6-10(11)14(18)19/h1-8,20H,(H,18,19) |
InChI Key |
BOHHKRBOPJDXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(C(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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